molecular formula C9H13NO2S B114953 2-Propylbenzenesulfonamide CAS No. 146533-54-2

2-Propylbenzenesulfonamide

Cat. No.: B114953
CAS No.: 146533-54-2
M. Wt: 199.27 g/mol
InChI Key: QZZZWEIWYVXIHQ-UHFFFAOYSA-N
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Description

2-Propylbenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Mechanism of Action

Target of Action

2-Propylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA synthesis in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth, as they are unable to synthesize the necessary components for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a decrease in the production of folic acid . As a result, the bacteria are unable to replicate their DNA and proliferate .

Pharmacokinetics

They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their proliferation . This makes this compound and other sulfonamides effective antibacterial agents .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as it competes with the drug for binding to dihydropteroate synthetase . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature

Biochemical Analysis

Biochemical Properties

2-Propylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

Sulfonamides, including this compound, can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . They can also cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Molecular Mechanism

The molecular mechanism of action of this compound is similar to other sulfonamides. They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . When used in large doses, sulfonamides may cause a strong allergic reaction .

Temporal Effects in Laboratory Settings

Sulfonamides are not readily biodegradable , suggesting that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that sulfonamides can cause various side effects in animals, including diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .

Transport and Distribution

Sulfonamides are known to be distributed throughout the body and can cross the blood-brain barrier .

Subcellular Localization

Sulfonamides are known to interact with various enzymes and proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylbenzenesulfonamide can be synthesized through the direct reaction of 2-propylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-N-propylbenzenesulfonamide
  • Sulfonimidates
  • Sulfonamides with different alkyl or aryl groups

Comparison: 2-Propylbenzenesulfonamide is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. Compared to other sulfonamides, it may exhibit different pharmacokinetic properties and biological activities .

Properties

IUPAC Name

2-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZZWEIWYVXIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630847
Record name 2-Propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146533-54-2
Record name 2-Propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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